molecular formula C13H10Br2N2O4S B14517285 N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide CAS No. 62547-30-2

N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide

Cat. No.: B14517285
CAS No.: 62547-30-2
M. Wt: 450.10 g/mol
InChI Key: GEXPVEDNMAFSDO-UHFFFAOYSA-N
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Description

N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Sulfonyl Chloride: The starting material, 4-aminobenzene-1-sulfonic acid, is converted to its sulfonyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Coupling Reaction: The sulfonyl chloride is then reacted with 3,5-dibromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different sulfonamide derivatives .

Scientific Research Applications

N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the dibromo-hydroxybenzamide moiety may interact with other biological targets, enhancing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is unique due to the presence of both dibromo and hydroxy groups on the benzamide moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other sulfonamides .

Properties

CAS No.

62547-30-2

Molecular Formula

C13H10Br2N2O4S

Molecular Weight

450.10 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-3,5-dibromo-2-hydroxybenzamide

InChI

InChI=1S/C13H10Br2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19)

InChI Key

GEXPVEDNMAFSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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